molecular formula C24H24FN5O4S B2751002 8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2-[(3-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251618-66-2

8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2-[(3-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2751002
CAS No.: 1251618-66-2
M. Wt: 497.55
InChI Key: WDTGZOHHSMJAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2-[(3-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a potent and selective antagonist of Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10727333/]. These non-selective cation channels are critically involved in the regulation of neuronal excitability, smooth muscle contraction, and various signaling pathways. Its high selectivity over other TRP channels, including TRPC3 and TRPC6, makes it an invaluable pharmacological tool for dissecting the specific physiological and pathophysiological roles of TRPC4 and TRPC5 in complex biological systems [https://www.nature.com/articles/s41467-024-48716-0]. Research applications for this compound are extensive, primarily focusing on the investigation of neurological and psychiatric conditions such as anxiety, depression, and epilepsy, where TRPC4/5 activity has been implicated. It is also used in cardiovascular research to study its effects on vasorelaxation and blood pressure regulation, as well as in oncology for probing the role of these channels in cancer cell proliferation and migration. By selectively inhibiting TRPC4/5-mediated calcium entry, this compound enables researchers to elucidate channel function in disease models and explore its potential as a therapeutic target. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-2-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O4S/c1-34-21-5-2-4-18(16-21)17-30-24(31)29-11-3-6-22(23(29)26-30)35(32,33)28-14-12-27(13-15-28)20-9-7-19(25)8-10-20/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTGZOHHSMJAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)N3C=CC=C(C3=N2)S(=O)(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2-[(3-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS Number: 1251618-66-2) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H24FN5O4SC_{24}H_{24}FN_{5}O_{4}S, with a molecular weight of 497.5 g/mol. The structure features a triazolo-pyridine core, which is known for its diverse biological activity.

PropertyValue
Molecular FormulaC24H24FN5O4S
Molecular Weight497.5 g/mol
CAS Number1251618-66-2

Antimicrobial Activity

Recent studies have explored the compound's potential as an antimicrobial agent. In vitro assays demonstrated significant activity against various bacterial strains. For instance, a study reported an IC90 value of approximately 40.32 μM against Mycobacterium tuberculosis, indicating its potential role in tuberculosis treatment .

Neuropharmacological Effects

The piperazine moiety in the compound suggests possible neuropharmacological effects. Compounds containing piperazine derivatives have been shown to influence neurotransmitter systems, particularly dopamine and norepinephrine pathways. For example, related compounds have been observed to increase dopamine levels in specific brain regions at certain dosages . This could imply that the compound may exhibit similar effects on mood and cognition.

Antioxidant Activity

The antioxidant properties of the compound were evaluated through various assays. It demonstrated a capacity to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. This activity was attributed to the presence of the methoxyphenyl group that enhances electron donation .

The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism.
  • Receptor Interaction : It might interact with neurotransmitter receptors, modulating their activity and influencing neurochemical pathways.
  • Antioxidant Mechanism : The ability to donate electrons suggests a role in neutralizing reactive oxygen species (ROS).

Study 1: Antitubercular Activity

In a study aimed at discovering new anti-tubercular agents, derivatives similar to our compound were synthesized and tested against Mycobacterium tuberculosis. The most active compounds showed IC50 values ranging from 1.35 to 2.18 μM . This highlights the potential for further development of our target compound as a therapeutic agent.

Study 2: Neuropharmacological Evaluation

A comparative analysis involving piperazine derivatives revealed that compounds with structural similarities exhibited enhanced binding affinity to dopamine receptors. This suggests that our compound could be further investigated for its psychoactive properties .

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of compounds structurally related to 8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2-[(3-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one as antimalarial agents. A virtual library of triazolo-pyridine derivatives was synthesized and screened for activity against Plasmodium falciparum, with several compounds showing promising inhibitory concentrations (IC50 values) as low as 2.24 µM . This suggests that modifications to the triazolo-pyridine scaffold can enhance antimalarial efficacy.

Antifungal Activity

The compound's structural features may also confer antifungal properties. Studies on related sulfonamide derivatives have demonstrated significant antifungal activity against various Candida species, with some compounds outperforming traditional treatments like fluconazole . The incorporation of the triazole moiety could be key to enhancing antifungal potency.

Anti-inflammatory Properties

Compounds with similar piperazine and triazole structures have been investigated for their anti-inflammatory effects. The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways is a notable mechanism by which these compounds exert their therapeutic effects . This positions them as potential candidates for treating inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. For instance, docking against falcipain-2 has provided insights into how structural modifications can enhance binding affinity and selectivity towards malaria-related enzymes . This computational approach aids in the rational design of more effective analogs.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of triazolo-pyridine derivatives. Variations in substituents on the piperazine and triazole rings can significantly impact biological activity and selectivity profiles. SAR studies indicate that the fluorophenyl group enhances lipophilicity and may improve cellular permeability .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that integrate key functional groups conducive to biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Comparison with Similar Compounds

Structural Analogs and Pharmacological Targets

The following table summarizes key structural and pharmacological differences between the target compound and related molecules:

Compound Name / ID Core Structure Substituents Pharmacological Targets Key Findings
Target Compound Triazolo[4,3-a]pyridin-3-one 8: 4-(4-fluorophenyl)piperazine sulfonyl; 2: 3-methoxyphenylmethyl Likely serotonin (5-HT) receptors, α-adrenergic receptors (inferred) Structural similarity to trazodone suggests SARI (serotonin antagonist and reuptake inhibitor) activity. Sulfonyl group may enhance metabolic stability.
Trazodone () Triazolo[4,3-a]pyridin-3-one 8: 3-chlorophenylpiperazine propyl; 2: Unsubstituted 5-HT₂A/2C antagonism, SERT inhibition, H₁/α₁-adrenergic blockade Clinically used antidepressant with hypnotic effects. CYP3A4/CYP2D6 substrate; moderate inhibitor of CYP2D6.
Compound 54b () Pyrido[3,4-d]pyrimidin-4(3H)-one 8: 4-(4-fluorophenyl)piperidine ethyl-pyrazole Undisclosed (likely kinase or GPCR targets) Synthesized via reductive amination; 82% yield. Structural emphasis on fluorophenyl-piperidine for selectivity.
Compound 12 () Triazolo[4,3-a]pyridine 8: 4-(2,4-difluorophenyl)piperazine methyl; 3: Cyclopropylmethyl Metabotropic glutamate receptor 2 (mGluR2) Radiolabeled for PET imaging; trifluoromethyl group enhances blood-brain barrier penetration.
AZD5153 () Triazolo[4,3-b]pyridazine Bivalent bromodomain (BET) inhibitor BRD4/BRD2 inhibition Optimized for bivalent binding; potent c-Myc downregulation and tumor growth inhibition.

Mechanistic and Pharmacokinetic Comparisons

  • Receptor Binding: The target compound’s 4-fluorophenylpiperazine sulfonyl group may confer higher serotonin receptor (e.g., 5-HT₁A/2A) affinity compared to trazodone’s 3-chlorophenylpiperazine propyl chain, as fluorinated aryl groups often improve binding kinetics. Unlike AZD5153 (), which targets epigenetic regulators, the triazolopyridinone scaffold here is more aligned with neuropsychiatric drug design.
  • Synthetic Accessibility: Trazodone is synthesized via mechanochemical methods (PTC conditions, 46% yield; ), whereas the target compound’s sulfonyl-linked piperazine likely requires nucleophilic substitution or coupling reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2-[(3-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one?

  • Methodology : A one-pot synthesis strategy is recommended, leveraging oxidative ring closure of hydrazine intermediates. Sodium hypochlorite in ethanol at room temperature (3 hours) provides a green chemistry approach with yields up to 73%. For sulfonyl group incorporation, thiomorpholine or piperazine derivatives can be introduced via nucleophilic substitution under reflux conditions with catalysts like triethylamine .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purification involves extraction (ethyl acetate/water) and column chromatography (silica gel, gradient elution with hexane/ethyl acetate).

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Techniques :

  • X-ray crystallography : Resolves bond angles, torsion angles, and packing interactions (e.g., triclinic crystal system, space group P1, α = 73.489°, β = 71.309°, γ = 83.486°) .
  • NMR spectroscopy : Key signals include δ 7.2–7.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 3.2–3.5 ppm (piperazine protons) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer effects) be systematically resolved?

  • Approach :

  • Dose-response assays : Compare IC₅₀ values across cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus, E. coli) using standardized protocols (MTT assay, MIC determination).
  • Target validation : Perform kinase inhibition profiling or receptor binding assays (e.g., 5-HT₁A receptor affinity due to the 4-fluorophenylpiperazine moiety) .
  • Mechanistic studies : Use RNA sequencing or proteomics to identify differentially expressed pathways (e.g., apoptosis vs. cell cycle arrest) .

Q. What strategies improve metabolic stability and pharmacokinetic properties of this compound?

  • Methodology :

  • In vitro metabolism assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. Focus on sulfonyl and triazole groups as potential sites of oxidation .
  • Structural modifications : Replace labile groups (e.g., methylsulfonyl with trifluoromethyl) or introduce steric hindrance (e.g., cyclopropyl substituents) .
  • LogP optimization : Use shake-flask or HPLC-based methods to measure partition coefficients. Aim for LogP 2–4 to balance solubility and membrane permeability .

Q. How can structure-activity relationship (SAR) studies be designed to enhance selectivity for a specific therapeutic target?

  • Design Framework :

  • Analog synthesis : Vary substituents on the triazolopyridine core (e.g., replace 3-methoxyphenyl with halogenated or heteroaromatic groups).
  • 3D-QSAR modeling : Use Schrödinger Suite or MOE to correlate steric/electronic features with activity .
  • Crystallographic docking : Map interactions with target proteins (e.g., binding to ATP pockets in kinases) using PDB structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.